molecular formula C24H24N2O5S B6562149 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 946259-73-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562149
CAS No.: 946259-73-0
M. Wt: 452.5 g/mol
InChI Key: GYNYYLDYGGFGQD-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring, and a methoxyphenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline as the core structure. The benzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the 2-(2-methoxyphenoxy)acetamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Process optimization techniques are employed to maximize efficiency and minimize waste, ensuring the production process is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its antibacterial properties have been evaluated, showing promise in combating resistant bacterial strains.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new antibiotics.

  • Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), leading to bacterial cell death.

Comparison with Similar Compounds

  • N-benzenesulfonyl derivatives of heterocycles: These compounds share structural similarities and have been studied for their antibacterial properties.

  • Thymoquinone: A structurally related compound with potential pharmacological activities.

Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

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Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-11-5-6-12-23(22)31-17-24(27)25-19-13-14-21-18(16-19)8-7-15-26(21)32(28,29)20-9-3-2-4-10-20/h2-6,9-14,16H,7-8,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYYLDYGGFGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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